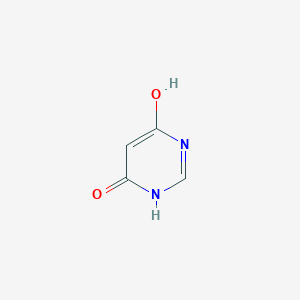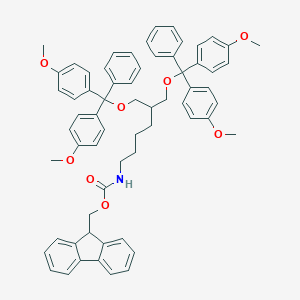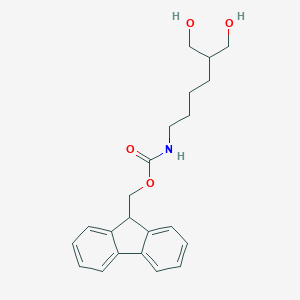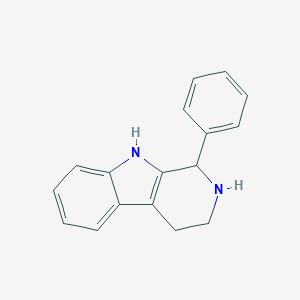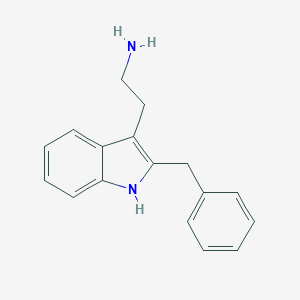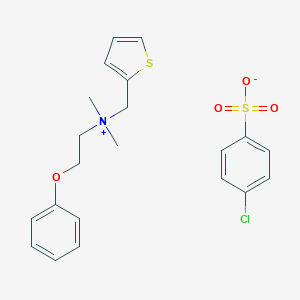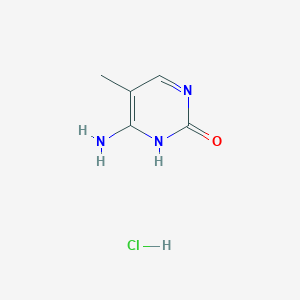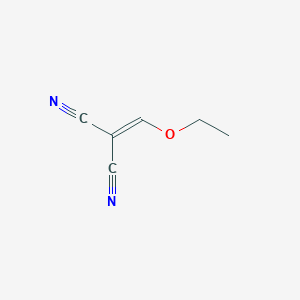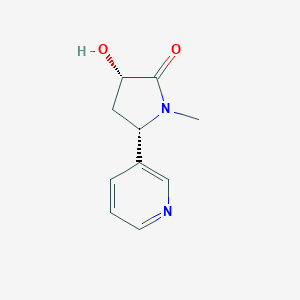
Ethyl 2-cyano-4,4-diethoxybutyrate
Descripción general
Descripción
Ethyl 2-cyano-4,4-diethoxybutyrate (ECDB) is an organic compound with the chemical formula C7H12NO3. It is a colorless liquid with a faint odor and is soluble in water, alcohol, and ether. ECDB has a wide range of applications in the pharmaceutical, agricultural, and food industries. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Additionally, ECDB is used as a solvent in the manufacture of plastics and as a preservative in food products.
Aplicaciones Científicas De Investigación
Chemical Research Reagent
Ethyl 2-cyano-4,4-diethoxybutyrate is used as a reagent in chemical research . It plays a crucial role in the synthesis of various chemical compounds.
Synthesis of Fused Imidazopyrazoles
This compound is used in the synthesis of fused imidazopyrazoles . Fused imidazopyrazoles have attracted the attention of medicinal chemists due to their considerable biological and pharmacological activities .
Anticancer Applications
Fused imidazopyrazoles, which can be synthesized using Ethyl 2-cyano-4,4-diethoxybutyrate, have shown anticancer effects . For example, 2,3-dihydro-1H-imidazo[1,2-b]pyrazoles have in vivo effects on the proliferation of mouse leukemic .
Antiviral Applications
The same compound (2,3-dihydro-1H-imidazo[1,2-b]pyrazoles) has antiviral activity in herpes simplex virus type 1-infected mammalian cells .
Antimicrobial Applications
Substituted imidazo[1,2-b]pyrazole (cephem derivatives), which can be synthesized using Ethyl 2-cyano-4,4-diethoxybutyrate, is used as antimicrobials .
Photographic Dye-forming Couplers
Imidazo[1,2-b]pyrazole nucleus, which can be synthesized using Ethyl 2-cyano-4,4-diethoxybutyrate, is used as photographic dye-forming couplers. These couplers, useful in photographic materials and processes, have improved absorption .
Propiedades
IUPAC Name |
ethyl 2-cyano-4,4-diethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-4-14-10(15-5-2)7-9(8-12)11(13)16-6-3/h9-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKACZDKUNMFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C#N)C(=O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399970 | |
| Record name | Ethyl 2-cyano-4,4-diethoxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-4,4-diethoxybutyrate | |
CAS RN |
52133-67-2 | |
| Record name | Ethyl 2-cyano-4,4-diethoxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Ethyl 2-cyano-4,4-diethoxybutyrate utilized in the synthesis of 7-deazaguanine derivatives?
A1: Ethyl 2-cyano-4,4-diethoxybutyrate serves as a crucial starting material in the synthesis of specific N-methyl isomers of 7-deazaguanine. [, ] Specifically, it reacts with N-methylguanidine through a condensation reaction. [] This reaction initiates a synthetic pathway that ultimately leads to the formation of the 1-methyl isomer of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (also known as 7-deazaguanine). []
Q2: Why is the regioselective synthesis of different N-methyl isomers of 7-deazaguanine important?
A2: The regioselective synthesis of distinct N-methyl isomers of 7-deazaguanine, such as the 1-methyl isomer, is crucial due to the varying biological activities exhibited by these isomers. [] Research indicates that these isomers demonstrate different levels of inhibition against xanthine oxidase, an enzyme involved in purine metabolism. [] Specifically, the 1-methyl isomer exhibits a significantly lower Ki value (3 µM) compared to the 3-methyl isomer (40 µM), suggesting a much higher inhibitory potency against xanthine oxidase. [] This difference in activity highlights the importance of regioselective synthesis for developing compounds with specific biological profiles and potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


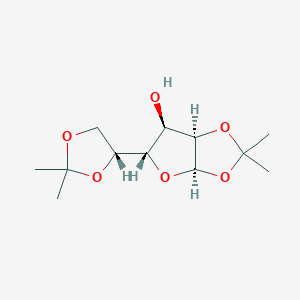
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)


